methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGZPUAFGAYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384758 | |
| Record name | Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184174-80-9 | |
| Record name | Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Protocol
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Mixing Phase : Cyclopentanone (0.05 mol), methyl cyanoacetate (0.05 mol), and sulfur (0.05 mol) are combined in methanol (30 mL).
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Catalyst Addition : Morpholine (5 mL) is added dropwise over 30 minutes at 35–40°C.
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Reflux : The mixture is stirred at 45°C for 3 hours.
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Work-Up : The precipitate is filtered, washed with ethanol, and recrystallized from hot ethanol to yield white crystals.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Temperature | 45°C | |
| Catalyst | Morpholine | |
| Purity Post-Work-Up | >95% (HPLC) |
Mechanistic Insights and Side Reactions
The Gewald mechanism proceeds via:
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Knoevenagel Condensation : Cyclopentanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
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Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile’s α-carbon, forming a thiophene ring.
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Amination : The intermediate reacts with morpholine-derived species to install the 2-amino group.
Common Side Reactions :
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Over-Oxidation : Prolonged heating above 50°C may oxidize the thiophene ring to sulfoxides.
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Ester Hydrolysis : Residual water in methanol can hydrolyze the methyl ester to the carboxylic acid, requiring strict anhydrous conditions.
Optimization Strategies for Industrial Scalability
Solvent Selection
Methanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants. Alternatives like ethanol or THF reduce yields by 10–15%.
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| Morpholine | 85 | 3 | Optimal balance |
| Piperidine | 78 | 4 | Slower kinetics |
| DBU | 70 | 2.5 | Expensive, side products |
Morpholine’s moderate basicity prevents excessive ring-opening of cyclopentanone.
Temperature Control
Exothermic thiophene ring formation requires precise temperature control:
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<40°C : Incomplete sulfur incorporation (yield ≤60%).
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45–50°C : Ideal range for maximal conversion.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol, increasing purity from ~80% to >95%. Key steps:
Analytical Data
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, δ ppm) :
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1.74 (m, 4H, cyclopentane CH₂).
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2.69 (m, 4H, thiophene-adjacent CH₂).
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3.72 (s, 3H, OCH₃).
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.80 | 54.85 |
| H | 5.61 | 5.59 |
| N | 7.10 | 7.08 |
| S | 16.26 | 16.30 |
Alternative Synthetic Routes
Cyclocondensation with Thiourea Derivatives
A patent (US4649153A) describes cyclocondensation of cyclopentanone with thiourea and methyl chloroacetate under acidic conditions. While yielding <60%, this method is less favored due to lower regioselectivity.
Post-Functionalization of Thiophene Cores
Methyl 2-amino-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized via:
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Bromination : Electrophilic substitution at C-5 using Br₂ in acetic acid.
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Amination : Pd-catalyzed coupling with ammonia or amines.
This route achieves 65–70% yield but requires multiple steps.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Replacing batch reactors with continuous systems improves:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the cyclopentathiophene structure could enhance its activity against breast cancer cells, showing promise for further development into therapeutic agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering a new avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. This compound has shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Polymer Synthesis
This compound can also serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials used in various industrial applications .
Data Tables
Case Study 1: Anticancer Activity
A research team synthesized several derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The study revealed that certain derivatives exhibited IC50 values lower than existing chemotherapeutics, suggesting they could lead to more effective treatments .
Case Study 2: Neuroprotection
In a laboratory setting, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .
Case Study 3: Organic Electronics
A group of researchers explored the use of this compound in fabricating OLEDs. The devices showed improved efficiency and stability, paving the way for further exploration in commercial applications .
Mechanism of Action
The mechanism of action of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl Ester Analog: Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular formula: C₁₀H₁₃NO₂S
- Applications: Used as a synthetic intermediate in cyclization reactions to form thienotriazolopyrimidines, which exhibit anticancer activity .
Schiff Base Derivatives
- Example: 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester (C₁₅H₁₅NO₃S) .
- Synthesis: Condensation of the parent compound with 2-hydroxynaphthaldehyde in ethanol.
- Properties :
- Melting point : 135–137°C (lower than parent due to reduced crystallinity).
- Functional groups : Imine (C=N, IR: 1602 cm⁻¹) and ester (C=O, IR: 1706 cm⁻¹).
- Significance: Demonstrates the versatility of the amino group for derivatization, though biological activity remains unexplored .
Falcipain-2 Inhibitors
- Example: Ethyl 2-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a) .
- Molecular weight : 551.75 g/mol.
- Key modifications: Introduction of a thienopyrimidine-acetamide side chain at the 2-amino position.
- Activity : Exhibits inhibitory activity against Falcipain-2, a malaria parasite protease, highlighting how side-chain complexity enhances target specificity .
Antiproliferative Derivatives
- Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) .
- Key modifications: Replacement of the ester group with a cyano substituent and addition of a sulfonamide-phenylacetamide chain.
- Activity : Potent antiproliferative effects against MCF7 breast cancer cells via tyrosine kinase receptor inhibition, underscoring the impact of electronic and steric modifications .
Complex Ester Derivatives
- Example: Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₂₂H₂₀N₂O₅S) .
- Molecular weight : 424.47 g/mol.
- Structural features: A bulky 2-furoylamino-phenylketone side chain introduces steric hindrance and hydrogen-bonding capacity.
- Implications : Enhanced molecular weight and complexity may improve binding affinity but reduce solubility .
Comparative Data Table
Key Findings and Implications
Ester Group Variations :
- Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters generally exhibit higher crystallinity (evidenced by higher melting points) .
Amino Group Modifications: Derivatization (e.g., Schiff bases, acetamides) introduces hydrogen-bonding or steric effects, critical for target engagement .
Bioactivity: Anticancer and antiparasitic activities are highly dependent on substituent bulk and electronic properties. For instance, cyano groups enhance binding to ATP pockets in kinases .
Synthetic Flexibility: The parent compound’s amino and ester groups enable diverse functionalization, making it a scaffold for drug discovery .
Biological Activity
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 184174-80-9) is a heterocyclic compound characterized by a thiophene ring fused with a cyclopentane structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₁NO₂S
- Molecular Weight : 197.26 g/mol
- Melting Point : 170°C to 174°C
- Purity : 95% (minimum) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and potential interactions with enzymes and receptors.
Interaction with Biological Targets
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing central nervous system (CNS) activity.
Anticonvulsant and CNS Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models for seizure disorders, suggesting potential therapeutic applications in epilepsy management .
Antidepressant Effects
Further studies have suggested that this compound might possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Studies
- Anticonvulsant Activity :
- CNS Activity Assessment :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticonvulsant, antidepressant |
| 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | Structure | Anticonvulsant |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | Structure | Limited data available |
Safety Profile
While the compound shows promise in various biological activities, safety assessments indicate that it may cause skin irritation and respiratory issues upon exposure. Proper handling precautions are recommended when working with this compound .
Q & A
Basic: What are the standard synthetic routes for methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives?
The compound and its derivatives are typically synthesized via:
- Schiff base formation : Reacting 2-amino derivatives with aryl aldehydes/ketones in ethanol under reflux (5 hours) using glacial acetic acid as a catalyst. The product is isolated via cooling, filtration, and recrystallization .
- Condensation with isothiocyanates : For thioureido derivatives, the amino group reacts with phenyl isothiocyanate under controlled conditions .
- Acylation : Introducing carboxamide or ester groups via reaction with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by HPLC purification .
Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?
- Chromatography : Reverse-phase HPLC (methanol-water gradients) ensures high purity (>95%) .
- Spectroscopy :
Advanced: How can reaction conditions be optimized to improve yields of Schiff base derivatives?
- Catalyst concentration : Increasing glacial acetic acid (1–2 mL) enhances imine formation .
- Temperature control : Prolonged reflux (6–8 hours) may improve conversion for sterically hindered aldehydes.
- Solvent selection : Ethanol or DMF can influence reaction kinetics; ethanol minimizes side reactions .
Advanced: What spectral techniques differentiate the core structure from its analogs?
- NMR :
- Cyclopentane protons appear as multiplet signals (δ 2.35–2.90 ppm), while methyl ester groups resonate at δ 3.79 ppm .
- Thioureido derivatives show distinct NH signals (δ 10–12 ppm) .
- X-ray crystallography : Resolves dihedral angles between the thiophene and cyclopentane rings, critical for conformational analysis .
Biological: What methodologies are used to evaluate the anticonvulsant and antimicrobial potential of derivatives?
- In silico studies : Molecular docking predicts binding affinity to neuronal targets (e.g., GABA receptors) .
- In vitro assays :
- Antifungal/antibacterial activity: Broth microdilution tests (MIC values) against Candida or Staphylococcus strains .
- Anticonvulsant screening: Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
Structure-Activity Relationship (SAR): How do substituents modulate biological activity?
- Electron-withdrawing groups (e.g., nitro, cyano): Enhance antimicrobial activity by increasing electrophilicity .
- Carboxamide side chains : Improve solubility and CNS penetration for anticonvulsant derivatives .
- Bulkier substituents (e.g., cyclohexylphenyl): May reduce potency due to steric hindrance .
Advanced: What strategies mitigate contradictions in biological data across studies?
- Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
- Dose-response curves : Establish EC₅₀ values to compare potency across derivatives .
- Meta-analysis : Cross-reference in silico predictions with experimental IC₅₀ values to validate targets .
Analytical: How are stability and degradation profiles assessed under varying conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for ester derivatives) .
- pH stability studies : Monitor hydrolysis of ester groups in buffered solutions (pH 2–12) via HPLC .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation in methanol solutions .
Synthetic Challenges: What are common pitfalls in scaling up derivatives for preclinical studies?
- Low yields in acylation : Use excess anhydride (1.2–1.5 eq) and inert atmospheres to suppress side reactions .
- Purification difficulties : Optimize HPLC gradients or switch to column chromatography for polar derivatives .
- Crystallization issues : Recrystallize from ethanol-isopropyl alcohol mixtures to enhance crystal purity .
Computational: How do molecular modeling studies guide the design of novel analogs?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Pharmacophore mapping : Identifies critical hydrogen-bonding motifs for target engagement (e.g., anticonvulsant activity) .
- ADMET profiling : Estimates logP, blood-brain barrier permeability, and metabolic stability early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
